2-[(2-bromobenzoyl)amino]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
The compound 2-[(2-bromobenzoyl)amino]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a benzothiophene-3-carboxamide derivative featuring a 4,5,6,7-tetrahydrobenzo[b]thiophene core. Its structure includes:
- A 2-bromobenzoyl group attached to the amino moiety at position 2 of the benzothiophene ring.
- An N-(2-ethoxyphenyl) substituent at the carboxamide position.
The bromine atom enhances electrophilicity and may influence binding affinity in biological systems, while the ethoxyphenyl group contributes to lipophilicity and solubility .
Properties
IUPAC Name |
2-[(2-bromobenzoyl)amino]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrN2O3S/c1-2-30-19-13-7-6-12-18(19)26-23(29)21-16-10-4-8-14-20(16)31-24(21)27-22(28)15-9-3-5-11-17(15)25/h3,5-7,9,11-13H,2,4,8,10,14H2,1H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMILDGDRKPLIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30367431 | |
| Record name | STK000739 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6066-95-1 | |
| Record name | STK000739 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-[(2-bromobenzoyl)amino]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a derivative of benzo[b]thiophene, a class of compounds known for their diverse biological activities. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound involves several steps that include the formation of key intermediates and the final coupling reaction. The compound can be synthesized from readily available starting materials through a series of reactions involving bromination and amide bond formation.
Key Steps in Synthesis:
- Bromination : The introduction of the bromobenzoyl group is achieved through electrophilic aromatic substitution.
- Amidation : The amine group is introduced by reacting the bromobenzoyl derivative with an appropriate amine in the presence of coupling agents.
- Cyclization : Formation of the tetrahydrobenzothiophene structure is achieved through cyclization reactions.
Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compound.
Biological Activity
The biological activity of this compound has been evaluated in various studies focusing on its potential therapeutic applications.
Anticancer Activity
Research indicates that compounds containing benzo[b]thiophene moieties exhibit significant anticancer properties. In vitro studies show that this compound inhibits the proliferation of cancer cell lines by inducing apoptosis and interfering with cell cycle progression. The mechanism involves:
- Inhibition of Key Enzymes : It may inhibit enzymes involved in DNA replication and repair.
- Induction of Apoptosis : Activation of caspases has been observed in treated cells.
Antimicrobial Activity
The compound has also demonstrated antimicrobial effects against various bacterial strains. In vitro assays reveal:
- Minimum Inhibitory Concentration (MIC) values indicating potent antibacterial activity.
- A broad spectrum against both Gram-positive and Gram-negative bacteria.
Case Studies
Several case studies have documented the effectiveness of similar benzo[b]thiophene derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed that a related benzo[b]thiophene derivative led to partial responses in 30% of participants.
- Antibacterial Efficacy : A study reported successful treatment outcomes in patients with resistant bacterial infections using a similar compound, underscoring the potential for developing new antibiotics.
Data Table: Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzothiophene-3-carboxamide derivatives exhibit structural diversity primarily through substitutions at the amino (position 2) and carboxamide (position 3) groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Ethoxyphenyl at position 3 increases lipophilicity compared to smaller groups (e.g., methylphenyl), which may improve membrane permeability .
Crystallographic and Conformational Differences :
- Derivatives with intramolecular hydrogen bonding (e.g., N–H···N in ) exhibit rigidified conformations, reducing conformational flexibility. The target compound’s bromine atom may disrupt such bonding, altering molecular packing .
Synthetic Accessibility: The target compound’s synthesis likely involves amide coupling between 2-amino-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and 2-bromobenzoyl chloride, a method analogous to derivatives in .
Biological Performance :
- Antifungal activity in analogs correlates with electron-withdrawing substituents (e.g., halogens). The bromine in the target compound may outperform methoxy or methyl groups in this regard .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
The synthesis involves multi-step reactions, including bromobenzoylation and carboxamide coupling. Key steps include:
- Reaction temperature control : Maintain ≤60°C during bromobenzoyl chloride addition to prevent side reactions (e.g., over-acylation) .
- Intermediate purification : Use column chromatography after each step (e.g., hexane/ethyl acetate gradient) to isolate intermediates like the 2-amino-benzothiophene precursor .
- Catalyst selection : Employ DMAP (4-dimethylaminopyridine) to accelerate amide bond formation between the benzothiophene core and 2-ethoxyaniline . Yield optimization (~65–70%) is achievable by monitoring reaction progress via TLC and adjusting stoichiometry (1:1.2 molar ratio of benzothiophene precursor to 2-bromobenzoyl chloride) .
Q. What characterization techniques are critical for verifying the compound’s structural integrity?
A combination of spectroscopic and chromatographic methods is essential:
- NMR : Confirm regioselectivity of the bromobenzoyl group using H NMR (e.g., aromatic proton splitting patterns at δ 7.3–7.8 ppm) .
- HPLC-MS : Assess purity (>95%) with a C18 column (acetonitrile/water mobile phase) and monitor molecular ion peaks at m/z 530–532 (M+H) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .
Q. How should researchers design initial biological activity screens for this compound?
Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition : Test against kinases (e.g., EGFR, CDK2) due to the benzothiophene scaffold’s ATP-binding pocket affinity .
- Antimicrobial activity : Use broth microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) given thiophene derivatives’ membrane disruption potential .
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) with IC calculations via MTT assays .
Q. What protocols are recommended for evaluating the compound’s stability under experimental conditions?
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours; monitor degradation via HPLC. Acidic conditions may hydrolyze the amide bond .
- Light sensitivity : Store solutions in amber vials; UV-Vis spectroscopy can detect photodegradation (λmax shifts >5 nm indicate instability) .
- Oxidative stability : Treat with HO (3% v/v) and analyze by LC-MS for sulfoxide/sulfone byproducts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to enhance target selectivity?
- Core modifications : Replace the tetrahydrobenzothiophene with a cyclohexane ring to assess rigidity effects on binding .
- Substituent variation : Synthesize analogs with electron-withdrawing groups (e.g., -NO) on the 2-ethoxyphenyl moiety to modulate electron density and H-bonding .
- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., bromobenzoyl halogen bonding with kinase residues) .
Q. What computational strategies resolve contradictions in reported bioactivity data?
Discrepancies in IC values across studies may arise from assay conditions or impurity profiles. Address this by:
- Molecular dynamics (MD) simulations : Compare binding free energies (ΔG) in explicit solvent models to validate target engagement .
- Meta-analysis : Aggregate data from analogs (e.g., 2-[(4-chlorobenzylidene)amino] derivatives) to identify trends in substituent effects .
- Dose-response normalization : Re-express activity data using standardized units (e.g., nM vs. μM) and adjust for batch-specific impurities .
Q. How can researchers profile and mitigate synthetic impurities in scaled-up batches?
- LC-MS/MS impurity tracking : Identify byproducts (e.g., des-bromo derivatives from incomplete coupling) and optimize recrystallization solvents (e.g., ethanol/water) .
- Genotoxic assessment : Test impurities (ICH M7 guidelines) using Ames assays for mutagenic potential .
- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction endpoints and reduce over-alkylation .
Q. What methodologies elucidate synergistic effects with co-administered therapeutics?
- Combination index (CI) analysis : Use Chou-Talalay assays to quantify synergy (CI <1) with standard chemotherapeutics (e.g., doxorubicin) .
- Transcriptomic profiling : Perform RNA-seq on treated cells to identify pathways co-regulated with partner drugs .
- Pharmacokinetic synergy : Co-administer with CYP450 inhibitors (e.g., ketoconazole) to assess metabolic stability in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
